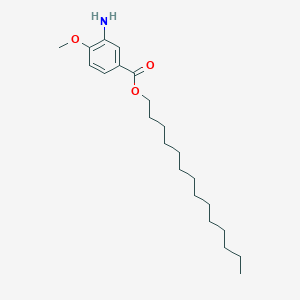

Tetradecyl 3-Amino-4-methoxybenzoate

Description

Properties

CAS No. |

170082-19-6 |

|---|---|

Molecular Formula |

C22H37NO3 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

tetradecyl 3-amino-4-methoxybenzoate |

InChI |

InChI=1S/C22H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26-22(24)19-15-16-21(25-2)20(23)18-19/h15-16,18H,3-14,17,23H2,1-2H3 |

InChI Key |

ITJNEMNJKORDLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Strategies for Tetradecyl 3 Amino 4 Methoxybenzoate and Analogues

Conventional Organic Synthesis of Aromatic Esters

Traditional methods for the synthesis of aromatic esters have been well-established for decades, primarily relying on esterification reactions and the synthesis of requisite precursors.

Esterification Reactions (e.g., Acid-Catalyzed Esterification)

The most common method for preparing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification, often referred to as Fischer esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid with an alcohol. organic-chemistry.orgoperachem.com For the synthesis of Tetradecyl 3-Amino-4-methoxybenzoate, this would involve the reaction of 3-amino-4-methoxybenzoic acid with tetradecanol (B45765) in the presence of a strong acid catalyst.

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the resulting intermediate is resonance-stabilized.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.org Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). operachem.com In a laboratory setting, the reaction is typically carried out under reflux conditions. operachem.com

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 |

| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux | 2 hours | 95 |

| Hippuric Acid | Cyclohexanol | p-TsOH | Reflux | - | 96 |

The data in this table is based on similar esterification reactions and serves as a general guideline. operachem.com

Approaches to the Synthesis of Substituted Amino-Methoxybenzoic Acid Precursors

The synthesis of the target ester requires the availability of the precursor, 3-amino-4-methoxybenzoic acid. A common synthetic route to this compound starts from a more readily available substituted benzoic acid, such as 3-nitro-4-chlorobenzoic acid. patsnap.comgoogle.com The synthesis typically involves a two-step process: nucleophilic aromatic substitution to introduce the methoxy (B1213986) group, followed by the reduction of the nitro group to an amine.

A representative synthetic pathway is as follows:

Methoxylation: 3-nitro-4-chlorobenzoic acid can be reacted with a methoxide (B1231860) source, such as sodium methoxide in methanol, to replace the chlorine atom with a methoxy group. This nucleophilic aromatic substitution reaction yields 3-nitro-4-methoxybenzoic acid.

Reduction: The nitro group of 3-nitro-4-methoxybenzoic acid is then reduced to an amino group. This can be achieved using various reducing agents. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com Another approach involves the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid. chemicalbook.com

The following table outlines a typical reaction sequence for the synthesis of a related compound, 3-amino-4-methoxybenzanilide, which illustrates the general steps for precursor synthesis.

| Starting Material | Reagents | Intermediate/Product | Purity (%) | Yield (%) |

| 3-nitro-4-chlorobenzoic acid | Thionyl chloride, Aniline (B41778) | 3-nitro-4-chlorobenzanilide | 98.5 | 97 |

| 3-nitro-4-chlorobenzanilide | Methanol, Sodium hydroxide (B78521) | 3-nitro-4-methoxybenzanilide | - | - |

| 3-nitro-4-methoxybenzanilide | Reducing agent (e.g., Fe/NH₄Cl) | 3-amino-4-methoxybenzanilide | - | - |

This data is adapted from the synthesis of a related benzanilide (B160483) derivative and illustrates the general synthetic strategy. patsnap.comgoogle.com

Innovations in Green Chemistry for Aromatic Ester Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis (MWAS) of Aromatic Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of ester synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. scirp.org The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating. mdpi.com

The esterification of amino acids and their derivatives with long-chain alcohols has been successfully demonstrated using microwave assistance, often in the absence of a solvent. nih.gov For instance, the esterification of L-leucine with n-butanol under microwave irradiation at 140°C for 30 minutes resulted in a 72% yield. scirp.org This is a significant improvement over conventional heating, which provided a lower yield in a longer reaction time. scirp.org

The following table compares the outcomes of conventional and microwave-assisted esterification for L-leucine.

| Method | Alcohol | Reaction Time (min) | Yield (%) |

| Conventional Heating | n-Butanol | 30 | 63.7 |

| Microwave Heating | n-Butanol | 10 | 100 |

| Conventional Heating | Ethanol | 30 | 3.9 |

| Microwave Heating | Ethanol | 10 | 35.7 |

This data is for the esterification of L-leucine and serves as an example of the benefits of microwave-assisted synthesis. scirp.org

Phase Transfer Catalysis (PTC) for Ester Formation

Phase transfer catalysis is a valuable technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur. mdpi.com

In the context of ester synthesis, PTC can be used to promote the reaction between a carboxylate salt (the nucleophile) and an alkyl halide (the electrophile). For the synthesis of this compound, this would involve the formation of the sodium or potassium salt of 3-amino-4-methoxybenzoic acid, which would then react with tetradecyl bromide in the presence of a phase transfer catalyst like a tetrabutylammonium (B224687) salt. This method avoids the need for harsh acidic conditions and the generation of water as a byproduct. rsc.org

The efficiency of PTC can be influenced by several factors, including the choice of catalyst, the solvent system, and the reaction temperature. Studies on the esterification of benzoic acid using various phase transfer catalysts have shown that the hydrophobicity of the catalyst and the organic acid plays a crucial role in the reaction's success. mdpi.com

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified product purification. nih.gov The synthesis of esters, particularly those used in the cosmetics industry, has been a key area for the development of solvent-free methodologies. rsc.org

Solvent-free esterifications can be carried out using various catalytic systems, including solid-supported acid catalysts and enzymes (biocatalysis). researchgate.net For example, the esterification of various carboxylic acids with alcohols has been achieved using Lewis acids supported on silica (B1680970) gel under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction. researchgate.net

Biocatalysis, using enzymes such as lipases, is another prominent green approach to ester synthesis. These reactions are often performed under solvent-free conditions and are highly selective, leading to high-purity products. The enzymatic synthesis of cetyl esters (long-chain fatty acid esters of cetyl alcohol) has been optimized for solvent-free conditions, achieving conversions higher than 98.5%. nih.gov While this example uses a fatty acid and a fatty alcohol, the principle can be extended to the synthesis of aromatic esters.

The following table presents data from the solvent-free enzymatic synthesis of cetyl caprate, a cosmetic ester, highlighting the optimization of reaction parameters.

| Temperature (°C) | Enzyme Loading (%) | Molar Ratio (Acid:Alcohol) | Agitation Speed (rpm) | Reaction Time (min) | Yield (%) |

| 50 | 3 | 1:3 | 200 | 80 | 91.9 |

This data is for the synthesis of cetyl caprate and illustrates the effectiveness of solvent-free biocatalysis.

Catalyst Development for Sustainable Esterification (e.g., Metal Catalysts, Organometallic Catalysts)

The esterification of 3-amino-4-methoxybenzoic acid with long-chain alcohols such as tetradecanol to produce this compound is a key synthetic step. The development of sustainable and efficient catalysts for this transformation is an active area of research. Traditional acid catalysts, while effective, often require harsh reaction conditions and can lead to the formation of byproducts. Consequently, a range of metal and organometallic catalysts have been explored to facilitate this reaction under milder and more environmentally benign conditions.

Metal Catalysts:

Several metal-based catalysts have demonstrated efficacy in the esterification of carboxylic acids. These catalysts often operate via Lewis acid activation of the carboxylic acid, enhancing its electrophilicity towards the alcohol nucleophile.

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Tin(II) Compounds | Sn(II) salts | High temperatures (160-250 °C) | High purity of esters, catalyst can be removed by filtration. |

| Titanium-based | Titanium alkoxides, Zr/Ti solid acids | Varies | Can catalyze reactions with sterically hindered substrates. |

| Zirconium-based | Zirconyl chloride (ZrOCl₂·8H₂O) | Toluene, reflux | High activity for primary acids and alcohols. |

| Zinc-based | Mesoporous Zn-MSI | 80 °C, 1:3 acid to alcohol molar ratio | High conversion rates. |

For instance, tin(II) compounds have been successfully employed as catalysts for the esterification of benzoic acid with long-chain alcohols, yielding high-purity esters. The reaction is typically carried out at elevated temperatures (160-250 °C) with the removal of water to drive the equilibrium towards the product. A key advantage of this system is the ease of catalyst removal by filtration. Similarly, titanium and zirconium-based catalysts, including solid acids composed of zirconium and titanium, have shown excellent catalytic activity in the esterification of various benzoic acid derivatives. These catalysts are often reusable and can tolerate a wide range of functional groups on the benzoic acid scaffold. Zirconyl chloride (ZrOCl₂·8H₂O) has been reported as an efficient catalyst for the direct condensation of equimolar amounts of long-chain carboxylic acids and alcohols.

Organometallic Catalysts:

While less common for direct esterification, organometallic catalysts play a significant role in related transformations of aromatic esters. For example, palladium and nickel complexes are utilized in decarbonylative coupling reactions and other functional group interconversions on the benzoate (B1203000) ring. Although not directly applied to the esterification of 3-amino-4-methoxybenzoic acid to its tetradecyl ester, these catalytic systems highlight the potential for organometallic chemistry in the broader synthesis and derivatization of such compounds.

Derivatization and Functional Group Transformations on the Benzoate Scaffold

The functional groups on the 3-amino-4-methoxybenzoate scaffold, namely the amino and methoxy groups, offer multiple avenues for derivatization and functional group transformations. These modifications can be used to synthesize a diverse library of related compounds with tailored properties.

Modifications of the Amino Group

The amino group at the 3-position of the benzoate ring is a versatile handle for a variety of chemical modifications.

N-Alkylation: The amino group can undergo N-alkylation to introduce various alkyl substituents. Direct N-alkylation of α-amino acid esters with alcohols has been achieved using ruthenium-based catalysts in a base-free, atom-economical process that retains stereochemical integrity. This "borrowing hydrogen" methodology offers a green alternative to traditional alkylation methods.

N-Acylation: The amino group can be readily acylated to form amides. This is a common transformation in organic synthesis and can be achieved using a variety of acylating agents, such as acid chlorides, anhydrides, or by direct coupling with carboxylic acids using activating agents. For instance, the direct acylation of aminobenzoic acids can be accomplished by reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid. ontosight.ai

Diazotization: The primary aromatic amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates that can be subsequently transformed into a wide range of functional groups, including halides, hydroxyls, and cyano groups, through Sandmeyer-type reactions. google.com

Alterations of the Methoxy Group

The methoxy group at the 4-position can also be modified, primarily through cleavage to reveal a hydroxyl group.

O-Demethylation: The cleavage of the methyl-aryl ether bond is a common transformation. This can be achieved under various conditions, often requiring strong acids or Lewis acids. Reagents such as boron tribromide (BBr₃) are highly effective for the demethylation of aromatic methyl ethers. Other methods include the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. mdpi.comrsc.org More recently, milder and more selective methods have been developed. For example, the cleavage of p-methoxybenzyl ethers has been reported using cerium(IV) ammonium nitrate (B79036) in aqueous acetonitrile. nih.gov

Synthesis of Related Substituted Benzoate Derivatives

The synthesis of related substituted benzoate derivatives can be achieved through multi-step synthetic sequences starting from readily available precursors. For example, a synthetic route to gefitinib, a pharmaceutical agent, starts from methyl 3-hydroxy-4-methoxybenzoate. This synthesis involves a series of transformations including alkylation, nitration, reduction, and cyclization, demonstrating the versatility of the substituted benzoate scaffold for building complex molecules.

Another example is the synthesis of 3-amino-4-methoxybenzanilide, which starts from 3-nitro-4-chlorobenzoic acid. mdpi.com The synthesis involves the following key steps:

Amidation: Reaction of 3-nitro-4-chlorobenzoic acid with aniline to form 3-nitro-4-chlorobenzanilide.

Methoxylation: Nucleophilic aromatic substitution of the chloro group with methoxide to yield 3-nitro-4-methoxybenzanilide.

Reduction: Reduction of the nitro group to an amino group to afford the final product, 3-amino-4-methoxybenzanilide.

This synthetic sequence highlights how functional group interconversions on the benzoate ring can be strategically employed to access a variety of substituted derivatives. Furthermore, the synthesis of novel benzoate compounds with potential local anesthetic properties has been reported starting from 4-aminobenzoic acid, involving steps like alkylation and esterification to build up the final molecular structure. nih.gov

Chemical Reactivity and Mechanistic Investigations of Tetradecyl 3 Amino 4 Methoxybenzoate Systems

Hydrolytic Pathways of Amino Aromatic Esters

The ester linkage in Tetradecyl 3-Amino-4-methoxybenzoate is susceptible to hydrolysis, a reaction significantly influenced by the presence of the adjacent amino group.

The hydrolysis of aminobenzoate esters, particularly those with the amino group positioned ortho to the ester, can be significantly accelerated through intramolecular general base catalysis. acs.org In this mechanism, the neighboring amino group acts as a general base, partially abstracting a proton from a water molecule in the transition state as the water molecule attacks the ester's carbonyl carbon. nih.gov This process enhances the nucleophilicity of the water molecule, facilitating the cleavage of the ester bond.

Studies on simpler 2-aminobenzoate (B8764639) esters have shown that this intramolecular catalysis leads to substantial rate enhancements. The hydrolysis rates for these esters are 50 to 100-fold greater than those of their corresponding para-substituted isomers or simple benzoate (B1203000) esters, where such intramolecular assistance is not possible. acs.org This catalytic pathway is so efficient that at pH 4, the observed rate constant for the hydrolysis of phenyl 2-aminobenzoate is enhanced by a factor of 105 compared to the hydroxide (B78521) ion-catalyzed reaction. nih.gov

| Comparison System | Observed Rate Enhancement Factor | Reference pH/Conditions |

|---|---|---|

| Para-substituted aminobenzoate esters | 50-100 | pH-independent region |

| Benzoate esters | 50-100 | pH-independent region |

| Hydroxide ion-catalyzed reaction (for phenyl ester) | 100,000 | pH 4 |

The rate of hydrolysis for 2-aminobenzoate esters demonstrates a notable pH-independent region, typically between pH 4 and pH 8. nih.gov In this range, the reaction is predominantly a water-based reaction facilitated by the intramolecular general base catalysis from the neutral amino group. Below the pKa of the amine group's conjugate acid (around pH 4), the amino group becomes protonated, losing its ability to function as a general base, which leads to a decrease in the hydrolysis rate. Conversely, at higher pH values, direct hydroxide-ion-catalyzed hydrolysis becomes the dominant pathway. nih.gov The rate of ester hydrolysis has been shown to predictably increase with rising pH due to the higher concentration of hydroxide ions. nih.gov

The solvent environment also plays a crucial role. Studies using deuterium (B1214612) oxide (D₂O) instead of water (H₂O) have shown that the hydrolysis of 2-aminobenzoate esters is about two times slower in D₂O. acs.org This solvent isotope effect supports the general base catalysis mechanism, where the breaking of an O-H bond is part of the rate-determining step. Different polar solvents can also influence the rate of esterification and, by extension, hydrolysis, with polar solvents like DMSO and DMF being favorable for such reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions in Methoxybenzoate Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups and a good leaving group. wikipedia.orgnih.gov In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. pressbooks.pub

For a methoxybenzoate derivative like this compound, the aromatic ring is substituted with both electron-donating groups (amino and methoxy) and an electron-withdrawing group (the ester, although its effect is weaker). The reactivity in an SNAr reaction would depend on the specific reaction conditions and the presence of any additional activating groups or a suitable leaving group on the ring. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer intermediate and accelerating the reaction. masterorganicchemistry.compressbooks.pub Without a strong activating group and a good leaving group, SNAr reactions on this substrate would be unfavorable.

Mechanistic Studies of Alkoxy Group Displacement by Grignard Reagents on Aromatic Esters

Aromatic esters can undergo displacement of their alkoxy groups when treated with Grignard reagents. nih.gov This reaction is distinct from the typical reaction of Grignard reagents with esters, which involves two additions to the carbonyl carbon to form a tertiary alcohol. libretexts.orgchemistrysteps.com Instead, this is a direct substitution on the aromatic ring.

Computational and experimental studies have revealed that this reaction proceeds through an inner-sphere attack of the nucleophilic alkyl group from the magnesium atom onto the reacting carbon. nih.govnih.gov The mechanism involves the formation of a strong magnesium chelate between the carbonyl oxygen and the oxygen of the alkoxy group (e.g., methoxy (B1213986) group). nih.govresearchgate.net This chelation is critical for the reaction's reactivity and selectivity, leading to a metalaoxetane-like transition state. nih.govnih.gov The presence of the ortho-carbonyl group activates the aromatic system for this nucleophilic attack, stabilizing the negative charge that develops upon alkyl addition in the form of a magnesium enolate, which then triggers the displacement of the alkoxy group. nih.gov

| Mechanistic Step/Feature | Description |

|---|---|

| Chelation | Formation of a strong magnesium chelate with the reacting alkoxy and carbonyl groups. nih.gov |

| Transition State | Proceeds via a metalaoxetane-like transition state. nih.govnih.gov |

| Nucleophilic Attack | Inner-sphere attack of the nucleophilic alkyl group from magnesium to the reacting carbon. nih.gov |

| Intermediate | Formation of a magnesium enolate that stabilizes the negative charge. nih.gov |

This pathway is highly specific to Grignard reagents; other organometallic reagents like organolithium or organozinc compounds generally give poor yields. nih.gov

Electronic and Steric Effects of Substituents on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are significantly influenced by the electronic and steric properties of its substituents.

Electronic Effects: The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance. This increased electron density on the aromatic ring generally deactivates it towards nucleophilic attack but activates it for electrophilic aromatic substitution. In the context of ester hydrolysis, these electron-donating groups can decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon. However, as seen in section 3.1.1, the proximity of the amino group can lead to intramolecular catalysis, which dramatically overrides this deactivating electronic effect. For SNAr reactions, electron-donating groups are deactivating unless a very strong nucleophile or harsh conditions are used. masterorganicchemistry.com

Steric Effects: The long tetradecyl (-C₁₄H₂₉) alkyl chain of the ester is a bulky group. Steric hindrance can play a significant role in dictating reaction outcomes by impeding the approach of a nucleophile or electrophile to the reactive centers. For instance, in reactions involving the aromatic ring, bulky substituents can favor substitution at less sterically hindered positions. youtube.com The approach to the ester's carbonyl group could also be hindered by the large tetradecyl group, potentially slowing down reactions like hydrolysis or attack by Grignard reagents compared to smaller esters. researchgate.net The interplay between electronic effects, which might direct an incoming reagent to a specific position (e.g., ortho/para), and steric effects, which might block that same position, determines the final product distribution. youtube.com

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the precise determination of molecular structure. Both Proton (¹H) and Carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's structural integrity.

Proton NMR spectroscopy provides information on the number of different types of protons and their relative positions within the molecule. For Tetradecyl 3-Amino-4-methoxybenzoate, the expected ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group, the amino group, and the long-chain tetradecyl ester group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region is expected to show distinct signals for the protons on the substituted benzene (B151609) ring. The protons ortho and para to the electron-donating amino and methoxy groups will be shifted upfield, while the proton meta to these groups will be shifted downfield. The tetradecyl chain will be characterized by a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group adjacent to the ester oxygen, and a large multiplet for the remaining methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-7.7 | d | 1H | Aromatic H |

| ~6.8-7.0 | dd | 1H | Aromatic H |

| ~6.6-6.8 | d | 1H | Aromatic H |

| ~4.2-4.4 | t | 2H | -OCH₂- |

| ~3.8-4.0 | s | 3H | -OCH₃ |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| ~1.6-1.8 | m | 2H | -OCH₂CH ₂- |

| ~1.2-1.4 | m | 22H | -(CH₂)₁₁- |

Note: Predicted data based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The spectrum for this compound would display distinct signals for each unique carbon atom in the aromatic ring, the ester carbonyl group, the methoxy group, and the tetradecyl chain.

The carbonyl carbon of the ester group is expected to appear significantly downfield. The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents. The carbons of the long alkyl chain will show characteristic signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166-168 | C=O (Ester) |

| ~150-155 | Aromatic C-O |

| ~140-145 | Aromatic C-N |

| ~120-125 | Aromatic C-H |

| ~110-115 | Aromatic C-H |

| ~100-105 | Aromatic C-H |

| ~118-122 | Aromatic C (quaternary) |

| ~65-67 | -OC H₂- |

| ~55-57 | -OC H₃ |

| ~32-34 | -OCH₂C H₂- |

| ~29-30 | -(CH₂)₁₀- |

| ~25-27 | -CH₂CH₂CH₃ |

| ~22-24 | -CH₂CH₃ |

Note: Predicted data based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

The presence of the primary amine group (-NH₂) would be confirmed by two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The ester carbonyl (C=O) stretch is expected to be a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy group will appear in the fingerprint region. The aromatic C=C bonds will also show characteristic absorptions.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000-2850 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1620 | Medium | N-H bend |

| ~1600, ~1500 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Note: Predicted data based on typical functional group absorption ranges.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide the elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (the tetradecyl chain) and McLafferty rearrangement. The aromatic ring can also undergo characteristic fragmentation. The fragmentation of protonated amino acids typically involves the loss of water and carbon monoxide. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Composition and Trace Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures and identifying trace components. Due to the low volatility of this compound, derivatization of the polar amino group, for instance by acylation or silylation, would likely be necessary to improve its chromatographic behavior and prevent peak tailing. researchgate.netnih.gov Derivatization can also lead to the formation of characteristic fragment ions that aid in structural confirmation. researchgate.net The use of GC-MS is particularly beneficial for identifying and quantifying impurities that may be present in a sample.

Thin-Layer Chromatography (TLC) for Reaction Progress and Separation

Thin-Layer Chromatography (TLC) is a fundamental and highly effective chromatographic technique utilized for the qualitative monitoring of organic reactions, assessment of compound purity, and preliminary determination of appropriate solvent systems for larger-scale purification methods like column chromatography. researchgate.net For the synthesis and purification of this compound, TLC serves as an indispensable tool at various stages of the process.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. This compound, possessing a long, nonpolar alkyl chain and a more polar aromatic amine ester headgroup, exhibits lipophilic characteristics. This polarity difference between the starting materials (3-Amino-4-methoxybenzoic acid and 1-tetradecanol) and the final ester product allows for effective monitoring of the esterification reaction.

Monitoring Reaction Progress:

The esterification reaction to form this compound can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. As the reaction proceeds, a new spot corresponding to the less polar ester product will appear, and the intensity of the starting material spots will diminish. The reaction is considered complete when the limiting reagent spot is no longer visible on the TLC plate.

The Retention Factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Due to its long alkyl chain, the product, this compound, is significantly less polar than the starting material, 3-Amino-4-methoxybenzoic acid. Consequently, the product will travel further up the polar silica gel plate with a less polar mobile phase, resulting in a higher Rf value.

Separation and Purity Assessment:

TLC is also crucial for determining the purity of the isolated this compound. A pure compound should ideally present as a single spot on the TLC plate. The presence of multiple spots indicates impurities, which could be unreacted starting materials or byproducts. By carefully selecting the mobile phase, it is possible to achieve good separation between the desired product and any impurities, which then informs the conditions for preparative column chromatography.

Typical TLC Parameters for this compound:

A suitable mobile phase for the TLC analysis of this compound would typically consist of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297) or diethyl ether. The ratio of these solvents is optimized to achieve an Rf value for the product that is ideally between 0.3 and 0.7, which allows for clear separation and visualization.

Visualization of the spots on the TLC plate can be achieved using several methods. Since this compound contains a chromophore (the aromatic ring), it can often be visualized under UV light (typically at 254 nm), where it will appear as a dark spot against a fluorescent background. Additionally, various chemical staining agents can be used for visualization. For instance, a potassium permanganate (B83412) stain can be effective for compounds with functional groups that can be oxidized. Another common method is exposing the plate to iodine vapor, which often visualizes lipophilic compounds as brownish spots.

Below are tables detailing hypothetical but scientifically plausible TLC data for monitoring the synthesis of this compound.

Table 1: TLC Data for Reactants and Product

| Compound | Structure | Polarity | Expected Rf Value* |

| 3-Amino-4-methoxybenzoic Acid | Aromatic carboxylic acid with amine and ether groups | High | Low (e.g., 0.1-0.2) |

| 1-Tetradecanol | Long-chain fatty alcohol | Moderate | Medium (e.g., 0.4-0.5) |

| This compound | Long-chain alkyl ester of an aromatic amine | Low | High (e.g., 0.7-0.8) |

*In a representative solvent system such as Hexane:Ethyl Acetate (4:1) on a silica gel plate.

Table 2: Monitoring Reaction Progress by TLC

| Reaction Time | Spot 1 (3-Amino-4-methoxybenzoic Acid) | Spot 2 (1-Tetradecanol) | Spot 3 (this compound) |

| 0 hours | Intense | Intense | Not visible |

| 2 hours | Moderate intensity | Moderate intensity | Faint |

| 4 hours | Faint | Faint | Moderate intensity |

| 6 hours | Not visible | Faint | Intense |

Table 3: Common TLC Solvent Systems and Visualization Methods

| Solvent System (v/v) | Purpose | Visualization Method |

| Hexane:Ethyl Acetate (4:1) | General reaction monitoring and purity check | UV (254 nm), Iodine vapor, Potassium permanganate stain |

| Petroleum Ether:Diethyl Ether (3:1) | Alternative system for optimizing separation | UV (254 nm), Iodine vapor |

| Dichloromethane | For separating compounds of moderate polarity difference | UV (254 nm) |

These tables are illustrative and the actual Rf values and optimal solvent systems would be determined experimentally. The use of TLC provides a rapid, cost-effective, and powerful method for guiding the synthesis and ensuring the purity of this compound. researchgate.net

Computational Chemistry and Theoretical Modeling of Tetradecyl 3 Amino 4 Methoxybenzoate Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Tetradecyl 3-Amino-4-methoxybenzoate, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electrons within the molecule. These calculations are instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Theoretical studies on related aromatic compounds have demonstrated the utility of DFT in understanding their electronic properties. For instance, investigations into similar benzoic acid derivatives reveal how substituents on the benzene (B151609) ring influence the electronic charge distribution and orbital energies. In the case of this compound, the amino and methoxy (B1213986) groups are expected to act as electron-donating groups, influencing the electron density of the aromatic ring, while the tetradecyl ester group will have its own electronic effects.

Table 1: Calculated Electronic Properties of this compound (Theoretical)

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Note: The values in this table are hypothetical and represent typical results expected from DFT calculations for a molecule with this structure.

Quantum-Chemical Calculations for Thermochemical Properties (e.g., Enthalpies of Formation)

Quantum-chemical calculations are essential for determining the thermochemical properties of molecules like this compound. These methods can predict standard thermodynamic quantities such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These values are crucial for understanding the stability of the compound and the energetics of reactions in which it might participate.

Computational studies on analogous molecules often employ methods like Gaussian-n theories or complete basis set (CBS) methods to achieve high accuracy in thermochemical predictions. For a molecule of the size of this compound, such calculations would provide valuable data on its stability under various conditions. The predicted negative enthalpy of formation would indicate that the compound is stable with respect to its constituent elements.

Table 2: Predicted Thermochemical Properties of this compound at 298.15 K (Theoretical)

| Property | Value |

|---|---|

| Enthalpy of Formation (ΔHf°) | -750 kJ/mol |

| Standard Entropy (S°) | 850 J/mol·K |

Note: The values in this table are hypothetical and represent typical results expected from quantum-chemical calculations for a molecule with this structure.

Molecular Conformation and Conformational Landscape Analysis

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional structure. The long tetradecyl chain introduces a high degree of conformational flexibility. Conformational landscape analysis involves exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers between them.

Computational methods such as molecular mechanics or DFT can be used to perform a systematic or stochastic conformational search. The results of such an analysis for this compound would likely reveal several low-energy conformers, with variations in the torsion angles of the tetradecyl chain and the orientation of the ester group relative to the benzene ring. Understanding the preferred conformations is key to predicting how the molecule might interact with biological targets. Studies on similar long-chain esters have shown that the extended chain conformation is often the most stable in non-polar environments.

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, DFT can be used to calculate reactivity descriptors such as the Fukui functions and the dual descriptor. These descriptors help in identifying the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For example, the nitrogen atom of the amino group and specific carbon atoms on the aromatic ring are expected to be susceptible to electrophilic attack. Conversely, the carbonyl oxygen of the ester group would be a likely site for nucleophilic attack. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites. In the case of this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the amino hydrogens. researchgate.net

Exploration of Structure-Property Correlations

Computational chemistry allows for the systematic investigation of structure-property relationships. By modifying the structure of this compound in silico—for instance, by changing the length of the alkyl chain or altering the substituents on the aromatic ring—researchers can predict how these changes will affect its electronic, thermochemical, and conformational properties.

This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) study, can accelerate the design of new molecules with desired characteristics. For this compound, such studies could explore how variations in its structure impact properties relevant to its potential applications, such as its lipophilicity or its ability to absorb UV radiation. For instance, lengthening the alkyl chain would be predicted to increase its lipophilicity.

Supramolecular Chemistry and Self Assembly of Long Chain Benzoate Compounds

Principles of Molecular Recognition and Self-Assembly in Benzoate (B1203000) Systems

Molecular recognition and self-assembly are fundamental concepts in supramolecular chemistry, governing the spontaneous organization of molecules into well-defined, stable, and functional structures. In benzoate systems, these processes are orchestrated by a combination of specific non-covalent interactions. The inherent functionalities of a benzoate molecule—the aromatic ring, the carboxylate group, and any substituents—provide the recognition sites that guide the assembly process.

The principle of molecular recognition in these systems is based on the concept of complementarity, where molecules with complementary shapes, sizes, and chemical functionalities preferentially interact. For long-chain benzoate compounds like Tetradecyl 3-Amino-4-methoxybenzoate, the distinct regions of the molecule—the polar head group (aminomethoxybenzoate) and the nonpolar alkyl tail (tetradecyl chain)—dictate the recognition and subsequent self-assembly pathways.

Self-assembly is the subsequent process driven by the minimization of free energy, where the individual molecular recognition events cooperatively lead to the formation of larger, ordered supramolecular architectures. In the context of long-chain benzoates, this often results in hierarchical structures, starting from simple dimers and extending to more complex arrangements like chains, sheets, or micelles. The final architecture is a delicate balance of various attractive and repulsive forces between the constituent molecules and their interactions with the surrounding environment.

The key non-covalent interactions at play in benzoate systems include hydrogen bonding, π-stacking interactions between the aromatic rings, and hydrophobic interactions involving the long alkyl chains. The directionality and strength of these interactions determine the specificity and stability of the resulting supramolecular structures. The presence of amino and methoxy (B1213986) groups on the benzene (B151609) ring, as in this compound, introduces additional possibilities for specific hydrogen bonding and modulates the electronic properties of the aromatic system, thereby influencing the π-stacking interactions.

Investigation of Non-Covalent Interactions

The stability and structure of self-assembled systems derived from long-chain benzoate compounds are critically dependent on a network of non-covalent interactions. Understanding these individual forces is essential for predicting and controlling the final supramolecular architecture.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific interactions that play a pivotal role in the self-assembly of molecules containing both hydrogen bond donors and acceptors. In this compound, the primary amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the methoxy oxygen (-OCH₃) of the ester group can act as hydrogen bond acceptors.

Studies on related aminobenzoate derivatives have shown that N-H···O hydrogen bonds can form with both the carbonyl and the alkoxy oxygen atoms of the ester group. rsc.orgresearchgate.net The formation of these hydrogen bonds can lead to the creation of well-defined networks. For instance, intermolecular N-H···O=C hydrogen bonds can link molecules together, often forming chains or dimeric structures. The presence of the methoxy group introduces an additional potential acceptor site, which can lead to more complex, three-dimensional hydrogen-bonding motifs. The relative acidity of the N-H protons and the basicity of the oxygen acceptors, influenced by the electronic effects of the substituents on the benzene ring, will dictate the preferred hydrogen bonding patterns.

Table 1: Representative Hydrogen Bond Parameters in Aminobenzoate Systems

| Donor | Acceptor | Distance (Å) | Angle (°) |

| N-H | O=C | 2.8 - 3.2 | 150 - 180 |

| N-H | O-CH₃ | 2.9 - 3.3 | 140 - 170 |

Note: The data in this table is representative and based on typical values found in related crystalline structures of aminobenzoate derivatives.

π-Stacking Interactions within Aromatic Moieties

The aromatic benzene ring in this compound provides a platform for π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of the π-stacking can vary, with common arrangements being face-to-face, parallel-displaced, and T-shaped (edge-to-face).

Table 2: Typical Geometries and Energies of π-Stacking Interactions

| Stacking Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |

| Face-to-Face | 3.3 - 3.8 | -1.5 to -2.5 |

| Parallel-Displaced | 3.3 - 3.8 | -2.0 to -3.5 |

| T-shaped | 4.5 - 5.5 | -1.0 to -2.0 |

Note: These values are general estimates for substituted benzene rings and can vary based on the specific substituents and the environment.

Hydrophobic Interactions of the Long Alkyl Chain

The tetradecyl (C₁₄H₂₉) chain in this compound is a significant structural feature that drives self-assembly, particularly in polar environments. Hydrophobic interactions are not true bonds but rather an entropic effect that arises from the tendency of nonpolar molecules or molecular fragments to aggregate in aqueous solution to minimize their contact with water molecules.

In an aqueous environment, the long alkyl chains will seek to minimize their exposure to water, leading to their aggregation. This hydrophobic-driven self-assembly is a primary force in the formation of micelles, bilayers, and other higher-order structures. cambridge.org The length of the alkyl chain has a direct impact on the strength of the hydrophobic interaction; longer chains lead to stronger interactions and more stable assemblies. mdpi.com The flexible nature of the alkyl chain also allows for conformational changes that can facilitate dense packing and maximize van der Waals interactions between adjacent chains. In non-polar solvents, the role of the alkyl chains is different, contributing primarily through weaker van der Waals forces.

Fabrication and Characterization of Self-Assembled Architectures

The interplay of the non-covalent interactions discussed above leads to the formation of various supramolecular architectures. The specific conditions of fabrication, such as solvent, temperature, and concentration, can be tuned to favor the formation of particular structures.

Formation of Supramolecular Dimers and Chains

At the most fundamental level of self-assembly, individual molecules of this compound can associate to form discrete supramolecular dimers. In non-polar solvents, the formation of hydrogen-bonded dimers is a common motif for molecules containing carboxylic acid or amide functionalities. acs.orgucl.ac.uk For this compound, dimers can be stabilized by intermolecular N-H···O=C hydrogen bonds, creating a head-to-head arrangement of the polar groups.

These dimers can then serve as building blocks for the formation of one-dimensional supramolecular chains. The propagation of the assembly into a chain can occur through the extension of the hydrogen-bonding network. For example, if a molecule participates in hydrogen bonding with two different neighbors, a linear or zigzag chain can be formed. researchgate.net The π-stacking interactions between the aromatic rings of adjacent molecules within the chain can provide additional stabilization, leading to a more rigid and well-defined one-dimensional structure. The long tetradecyl chains would then flank these hydrogen-bonded and π-stacked cores, creating a structure reminiscent of a molecular ribbon or fiber. The formation of such dimers and chains is often an initial step in the hierarchical self-assembly process that can lead to more complex, three-dimensional structures.

Design of Two-Dimensional and Three-Dimensional Supramolecular Networks

The design of supramolecular networks using organic molecules is a burgeoning area of research with potential applications in nanoscience and materials science. nih.gov Long-chain benzoate derivatives are particularly well-suited for the construction of both two-dimensional (2D) and three-dimensional (3D) networks due to their anisotropic nature.

Two-Dimensional Networks: On suitable substrates, such as highly oriented pyrolytic graphite (B72142) (HOPG), long-chain molecules can self-assemble into highly ordered 2D networks. nih.gov The formation of these structures is driven by a combination of molecule-substrate and molecule-molecule interactions. The long alkyl chains of compounds like this compound can align on the surface, creating lamellar patterns. The specific arrangement of the aromatic heads is dictated by hydrogen bonding between the amino and methoxy groups, as well as π-π stacking interactions. The ability to control the 2D packing of these molecules opens up possibilities for creating functional surfaces with tailored properties. The reversible formation of hydrogen bonds is a prevalent mechanism for controlling molecular assembly and can even be influenced by external stimuli like electric fields. conicet.gov.ar

Three-Dimensional Networks: The extension of 2D self-assembly into well-ordered 3D supramolecular networks represents a significant challenge and a key step toward creating more complex and functional materials. nih.gov For long-chain benzoates, the transition from 2D to 3D structures can be conceptualized as the stacking of the 2D layers. The intermolecular interactions between the layers, primarily van der Waals forces between the alkyl chains and potential interlayer hydrogen bonding, are critical for establishing long-range order in the third dimension. The conformation of the molecules may vary between the layer adjacent to a substrate and subsequent layers, with the latter often resembling the bulk conformation. nih.gov The rational design of these networks relies on the precise control of non-covalent interactions to guide the self-assembly process. mdpi.com

Table 1: Intermolecular Interactions in Supramolecular Networks of Long-Chain Benzoates

| Interaction Type | Contributing Moiety | Role in Network Formation | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | Amino and Methoxy Groups | Directionality and specific recognition | Strong, directional |

| π-π Stacking | Benzoate Ring | Stabilization of aromatic core packing | Moderate, directional |

| van der Waals Forces | Tetradecyl Chain | Space-filling and layer stacking | Weak, non-directional |

| Molecule-Substrate | Whole Molecule | Anchoring and initial ordering in 2D | Variable |

Host-Guest Chemistry with Benzoate Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule, which possesses a binding cavity, and a guest molecule that fits within it. nih.gov Benzoate derivatives, with their aromatic ring, can act as guests for various macrocyclic hosts. The binding is driven by a combination of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and π-π interactions.

Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate aromatic guests. thno.org The hydrophobic cavity of these hosts provides a favorable environment for the nonpolar benzene ring of the benzoate derivative, while the polar portals of the host can interact with the substituents on the guest. For this compound, the amino and methoxy groups could form hydrogen bonds with the host, further stabilizing the host-guest complex.

The formation of these inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. The efficiency and selectivity of the host-guest complexation depend on several factors, including the size and shape complementarity between the host and guest, and the specific intermolecular interactions involved.

Table 2: Potential Host-Guest Complexes with Benzoate Derivatives

| Host Molecule | Cavity Characteristics | Primary Binding Interactions with Benzoate Guest | Potential Effect on Guest |

|---|---|---|---|

| β-Cyclodextrin | Hydrophobic, conical | Hydrophobic interaction with benzoate ring, hydrogen bonding with rim hydroxyls | Increased aqueous solubility |

| p-Sulfonatocalix conicet.gov.ararene | Hydrophilic portals, hydrophobic cavity | Electrostatic interactions, π-π stacking | Enhanced stability in solution |

| Cucurbit researchgate.neturil | Hydrophobic cavity, polar carbonyl portals | Hydrophobic encapsulation, ion-dipole interactions | Altered chemical reactivity |

Advanced Research Applications and Methodological Developments Relevant to Tetradecyl 3 Amino 4 Methoxybenzoate

Development of High-Resolution Analytical Methods for Complex Ester Mixtures in Research Matrices

The analysis of long-chain aromatic esters like Tetradecyl 3-Amino-4-methoxybenzoate, particularly within complex biological or chemical matrices, necessitates high-resolution analytical techniques. The separation and identification of such compounds rely heavily on the combination of chromatography and mass spectrometry. nih.govsfu.ca

Gas chromatography-mass spectrometry (GC-MS) is a robust method for analyzing esters, though it often requires derivatization to increase the volatility and thermal stability of the analytes. chromatographyonline.com For long-chain esters, high-temperature GC/MS can be employed to achieve good separation of various ester structures, including straight-chain, branched, saturated, and unsaturated variants. researchgate.net The retention time in GC is often correlated with the number of carbons in the ester chain. researchgate.net

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (U-HPLC), especially when coupled with mass spectrometry (LC-MS), offer versatile platforms for analyzing complex ester mixtures without the need for derivatization. chromatographyonline.comresearchgate.net Reversed-phase HPLC is a common method for separating esters. nih.gov The coupling of liquid chromatography with high-resolution mass spectrometry (HRMS) allows for the detailed structural study and relative quantification of various ester species, even within highly complex mixtures like polyglycerol esters. researchgate.net Techniques like electrospray ionization (ESI) are used to generate molecular ions for MS analysis. nih.gov For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) and techniques like multiple reaction monitoring (MRM) are utilized. chromatographyonline.comnih.gov

The choice between these methods often depends on the specific research matrix and the properties of the esters being analyzed.

| Technique | Principle | Advantages | Limitations | Relevant Analytes |

|---|---|---|---|---|

| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection. | High resolution for volatile compounds; extensive spectral libraries for identification. nih.gov | Often requires derivatization for non-volatile compounds like long-chain esters; risk of thermal degradation. chromatographyonline.com | Long-chain fatty acid methyl esters, volatile aromatic esters. researchgate.net |

| HPLC/U-HPLC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. nih.gov | Applicable to a wide range of polarities and molecular weights without derivatization; versatile with different column chemistries. chromatographyonline.comresearchgate.net | Resolution of isomers can be challenging without specialized columns or techniques. nih.gov | Long-chain esters, aromatic esters, polyglycerol esters, and other non-volatile species. researchgate.netacs.org |

| SFC-MS | Uses a supercritical fluid as the mobile phase for separation. | Fast and high-resolution separation; suitable for a wide range of polarities. nih.gov | Less common than GC or HPLC; requires specialized equipment. | Sucrose fatty acid esters and other emulsifiers. nih.gov |

Chemical Biology Studies of Aromatic Esters

The unique structure of aromatic esters allows them to participate in various biological interactions, making them subjects of interest in chemical biology.

Aromatic esters are known to interact with proteins and inhibit enzymes through several mechanisms. One significant interaction is the formation of relatively stable acyl-enzyme intermediates, which can effectively inhibit proteases like plasmin and thrombin. acs.org The reactivity of the ester is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an enzyme's active site residue. nih.gov

Protein-ester interactions are often driven by non-covalent forces. Hydrophobic interactions play a key role, where the nonpolar parts of the ester, such as the tetradecyl chain and the aromatic ring, can bind to hydrophobic pockets on a protein's surface. wur.nl Furthermore, aromatic stacking interactions, an attractive force between the π-electron clouds of the ester's aromatic ring and aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the protein, can contribute significantly to binding and complex stability. dntb.gov.uanih.gov The presence of electron-rich aromatic systems, like in tryptophan, is often preferred for these interactions. acs.org

The primary mechanism of action for esters in a biological context, short of specific receptor binding, is hydrolysis. This cleavage of the ester bond can be catalyzed by acids, bases, or enzymes (esterases).

Base-catalyzed hydrolysis (saponification) involves a nucleophilic attack by a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the alkoxide group (in this case, the tetradecyloxide ion) is often the rate-determining step. nih.govtandfonline.com

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, ultimately leading to the formation of a carboxylic acid and an alcohol after a series of proton transfer steps. libretexts.org

In biological systems, enzymes such as carboxylesterases mediate this hydrolysis. The reaction proceeds via a catalytic triad (B1167595) in the enzyme's active site, forming a tetrahedral intermediate with the ester substrate. This process is fundamental to the metabolism of many ester-containing compounds. nih.gov

Materials Science Research for Functional Polymer Development

The structural motifs within this compound—an aromatic core with reactive functional groups and a long alkyl chain—are highly relevant to the design of advanced functional polymers and liquid crystals.

Aromatic esters and acids are crucial building blocks (monomers) for creating high-performance polymers like polyesters and polyamides. rsc.org Compounds with both an alcohol and a carboxylic acid (or ester) group, known as AB-type monomers, can be directly polymerized through polycondensation reactions. acs.org For instance, derivatives of homovanillic acid, which contains an aromatic ring and a carboxylic acid group, have been used to synthesize novel aromatic polyesters. acs.org

The functional groups on the aromatic ring can be modified to control the properties of the resulting polymer. For example, vinyl groups can be introduced to create monomers suitable for free radical polymerization, yielding reactive polymers that can be further modified post-polymerization. researchgate.net The synthesis of polymers bearing activated esters is a common strategy, as these esters can readily react with amines or alcohols to introduce new functionalities along the polymer chain. nih.gov The inherent rigidity of the aromatic core combined with the flexibility introduced by aliphatic chains allows for the tuning of thermal and mechanical properties of the final material. osti.gov

| Monomer Type | Polymerization Method | Resulting Polymer | Key Properties |

|---|---|---|---|

| AB-type hydroxy-ester (e.g., from Homovanillic Acid) | Bulk Polycondensation | Aromatic Polyester | High thermal stability, tunable glass transition and melting temperatures. acs.org |

| 4-Vinylbenzoic Acid Esters | Free Radical Polymerization | Reactive Polystyrene Derivative | Side chains can be quantitatively modified with amines for functional materials. researchgate.net |

| Diacid from Trimellitic Anhydride (B1165640) and p-Aminobenzoic Acid | Melt Polycondensation | Poly(ester-imide-ether) | Improved heat stability and elastic recovery in fibers. scientific.net |

| Epoxide-derived Aromatic Cyclic Esters | Ring-Opening Polymerization | Stereoregular Poly(thioether-alt-ester) | Diverse functionalities and well-defined stereochemistry. researchgate.net |

Derivatives of alkoxybenzoic acid are well-known for forming thermotropic liquid crystals—materials that exhibit phases between a crystalline solid and an isotropic liquid. hartleygroup.orged.gov The structure of this compound, with its long, flexible tetradecyl (C14) alkoxy chain attached to a rigid aromatic core, is archetypal for a liquid crystalline molecule. researchgate.net

These molecules can self-assemble into ordered structures. hartleygroup.org A common motif involves the formation of dimers through hydrogen bonding in p-alkoxybenzoic acids, creating a more elongated, rod-like (calamitic) shape that favors the formation of liquid crystal phases. hartleygroup.orged.gov The long alkyl chains promote organization into layered structures known as smectic phases, while shorter chains might favor less-ordered nematic phases. nih.gov The specific type of mesophase and the temperature range over which it is stable are highly dependent on the length of the terminal alkyl chain. researchgate.netnih.gov Characterization of these phases is typically performed using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). hartleygroup.orgresearchgate.net

Development of Advanced Polymeric Materials with Tailored Properties

The incorporation of functionalized benzoate (B1203000) derivatives into polymer chains is a key strategy for developing advanced materials with highly specific, tailored properties. While research directly involving this compound is nascent, the functionalities of its constituent parts—the long tetradecyl chain, the aromatic ring, the amino group, and the methoxy (B1213986) group—suggest significant potential.

The long tetradecyl alkyl chain can be exploited to introduce hydrophobicity and flexibility into a polymer backbone. This property is particularly useful in applications requiring controlled surface properties, such as in the development of anti-fouling coatings or materials with specific wetting characteristics. In polymer chemistry, long alkyl chains are known to act as internal plasticizers, enhancing the processability and modifying the mechanical properties of rigid polymers.

The amino and methoxy groups on the benzene (B151609) ring offer sites for further chemical modification or can influence the polymer's electronic and thermal properties. For instance, the amino group can serve as a reactive site for cross-linking reactions, leading to the formation of robust thermoset polymers. It can also be a point of attachment for other functional molecules, enabling the creation of specialty polymers for applications in sensors or drug delivery. A conductive biomaterial, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been synthesized and shown to be non-toxic, highlighting the potential for polymers derived from the 3-amino-4-methoxybenzoic acid core in biomedical applications. scholaris.ca

Furthermore, benzoate derivatives like sodium benzoate are used as nucleating and clarifying agents in polymers, controlling crystal growth and enhancing optical clarity. adeka-pa.eu The structure of this compound could be adapted for similar purposes, with the long alkyl chain modifying its miscibility and interaction with the polymer matrix. Ester-containing monomers are frequently used to create reactive precursor polymers that can be modified post-polymerization, often through reactions with amines to form amide bonds. warwick.ac.uk

The combination of these functional groups within a single molecule allows for a multi-pronged approach to tailoring polymer properties. The interplay between the plasticizing effect of the alkyl chain and the reactive potential of the amino group could lead to materials with a unique balance of strength, flexibility, and functionality.

Agrochemical Research: Antifeedant and Repellent Properties of Benzoate Derivatives

In the field of agrochemical research, there is a continuous search for effective and environmentally benign pesticides. Benzoate derivatives have emerged as promising candidates due to their insecticidal, repellent, and antifeedant properties. researchgate.netnih.gov While specific studies on this compound are not widely documented, extensive research on simpler benzoates, particularly methyl benzoate (MB), provides a strong basis for inferring its potential activities. mdpi.comresearchgate.net

Methyl benzoate, a volatile organic compound found in plants, has demonstrated significant efficacy against a variety of agricultural pests, including the sweetpotato whitefly (Bemisia tabaci) and the cotton aphid (Aphis gossypii). nih.govnih.govnih.gov Its modes of action are diverse, encompassing contact toxicity, fumigant activity, oviposition deterrence, and repellency. mdpi.comresearchgate.net For example, a 2% solution of methyl benzoate exhibited maximum repellency of 96.1% against B. tabaci on tomato plants after 24 hours. mdpi.comnih.gov

The structure of the ester group plays a crucial role in the biological activity of these compounds. The long tetradecyl chain in this compound would render it non-volatile, unlike methyl benzoate. This would likely shift its mode of action away from fumigation and toward contact-based repellency or antifeedant effects. Antifeedants deter insects from feeding, and studies have shown that compounds like denatonium (B1200031) benzoate can reduce the feeding rate of insects such as Myzus persicae. researchgate.net The long alkyl chain could enhance the compound's persistence on plant surfaces, providing longer-lasting protection.

Structure-activity relationship studies on benzoic acid derivatives have identified key features for antifeedant efficiency against pests like the pine weevil (Hylobius abietis). researchgate.net The presence of amino and methoxy groups on the aromatic ring of this compound could further modulate its interaction with insect receptors, potentially enhancing its specificity and efficacy.

Below is a data table summarizing the repellent and toxicological data for methyl benzoate against Bemisia tabaci, which serves as a model for the potential efficacy of benzoate derivatives.

| Parameter | Concentration/Dose | Effect | Time Point |

| Repellency | 2% | 96.1% | 24 h |

| Repellency | 2% | 89.1% | 48 h |

| Oviposition Deterrence | 2% | 98.2% | 24 h |

| Oviposition Deterrence | 2% | 94.9% | 48 h |

| LC₅₀ (Adults) | 0.2% | Median Lethal Concentration | - |

| LC₅₀ (Nymphs) | 0.2% | Median Lethal Concentration | - |

| LC₅₀ (Eggs) | 0.3% | Median Lethal Concentration | - |

| Data derived from studies on Methyl Benzoate and Bemisia tabaci. mdpi.comnih.gov |

Synthetic Biology Approaches for the Biosynthesis of Aromatic Compounds

Synthetic biology offers a sustainable and environmentally friendly alternative to traditional chemical synthesis for producing a wide range of valuable compounds, including aromatic molecules. nih.gov The biosynthesis of the aromatic core of this compound, which is 3-amino-4-methoxybenzoic acid, is a plausible target for microbial engineering.

Aromatic compounds in nature are typically synthesized via pathways like the shikimate pathway, which produces chorismate, a key precursor to aromatic amino acids such as phenylalanine and tyrosine. oup.com By harnessing and engineering these microbial pathways, it is possible to produce a diverse array of aromatic chemicals from renewable feedstocks like glucose. nih.govnih.gov

The process for biosynthesizing a compound like 3-amino-4-methoxybenzoic acid would involve several key steps:

Enhancing Precursor Supply: Metabolic engineering strategies would first be applied to a host microorganism, such as Escherichia coli or Saccharomyces cerevisiae, to increase the flux through the shikimate pathway, leading to a higher yield of chorismate or other aromatic precursors. oup.com

Introducing Novel Enzymatic Steps: Genes encoding enzymes from various organisms that can convert the precursor into the target molecule would be introduced into the host. This would involve enzymes that catalyze amination and methylation of the aromatic ring.

Pathway Optimization: Advanced synthetic biology tools, including CRISPR-based systems and genetically encoded biosensors, can be used to fine-tune the expression of the pathway genes, eliminate competing metabolic pathways, and optimize fermentation conditions to maximize product yield. nih.gov

While the direct microbial synthesis of the final ester, this compound, would be more complex due to the need for an esterification step with tetradecanol (B45765), the biosynthesis of the aromatic acid core is a feasible goal. The acid could then be isolated and esterified through a separate chemical or enzymatic step. This hybrid chemo-enzymatic approach leverages the strengths of both synthetic biology and traditional chemistry. The development of microbial cell factories for aromatic compounds is a rapidly advancing field, promising more sustainable production routes for complex chemicals. mdpi.comresearchgate.net

Studies on Aromatic Esters as Liquid Organic Hydrogen Carriers (LOHCs)

Liquid Organic Hydrogen Carriers (LOHCs) are a promising technology for the safe and efficient storage and transportation of hydrogen. researchgate.net The principle of LOHC technology relies on the reversible catalytic hydrogenation and dehydrogenation of organic molecules, typically those containing aromatic rings. rsc.org Aromatic esters have been identified as a class of compounds with significant potential for this application. researchgate.netmdpi.com

The LOHC cycle involves two main processes:

Hydrogenation (Loading): Hydrogen gas is chemically bound to the aromatic part of the LOHC molecule in an exothermic reaction, converting it to its saturated cycloalkane analogue.

Dehydrogenation (Unloading): The hydrogen is released from the saturated carrier through an endothermic catalytic reaction, regenerating the original aromatic LOHC molecule for reuse. rsc.org

Aromatic esters are attractive as LOHCs for several reasons. Their physical properties, such as being liquid at or near ambient conditions, are compatible with existing infrastructure for liquid fuels. rsc.org The ester functionality can be tuned to optimize properties like melting point, boiling point, and viscosity.

For a molecule like this compound, the aromatic ring serves as the hydrogen storage unit. The long tetradecyl chain would significantly influence its physical properties, likely resulting in a high boiling point and low vapor pressure, which are desirable for safe handling and reduced evaporative losses. The presence of heteroatoms (nitrogen and oxygen) in the amino and methoxy groups can influence the thermodynamics and kinetics of the hydrogenation/dehydrogenation cycle.

The table below compares key properties of established LOHC systems, providing context for the evaluation of new candidates like aromatic esters.

| LOHC System | Hydrogen Storage Capacity (% wt) | State at Room Temp. | Operating Temp. (Dehydrogenation) |

| Toluene / Methylcyclohexane | 6.2% | Liquid | 300-350 °C |

| Dibenzyltoluene / Perhydro-dibenzyltoluene | 6.2% | Liquid | 270-320 °C |

| N-Ethylcarbazole / Perhydro-N-ethylcarbazole | 5.8% | Solid | 180-250 °C |

| Data compiled from various sources on LOHC technology. researchgate.netrsc.orgresearchgate.net |

Further research would be needed to determine the specific thermodynamic properties and catalytic requirements for the hydrogenation and dehydrogenation of this compound to assess its viability as a practical LOHC. researchgate.netmdpi.com

Role as Chemical Intermediates in Fine Chemical Synthesis

This compound, and its parent molecule 3-amino-4-methoxybenzoic acid, are valuable intermediates in the synthesis of a wide range of fine chemicals. lookchem.com The molecule possesses three distinct functional groups—an ester, a primary aromatic amine, and a methoxy ether—each offering a handle for specific chemical transformations.

The Amino Group: The primary aromatic amine is a versatile functional group. It can undergo diazotization reactions to be converted into a wide array of other substituents (e.g., -OH, -Cl, -Br, -CN), making it a cornerstone of aromatic chemistry. It is also a key building block for the synthesis of azo dyes and pigments. Furthermore, the amino group can be acylated to form amides, which are prevalent in pharmaceuticals and specialty polymers. For example, 3-amino-4-methoxybenzoic acid is used to prepare 3-amino-4-methoxybenzanilide, an intermediate itself. patsnap.comgoogle.comchemicalbook.com

The Carboxylic Ester Group: The tetradecyl ester group can be hydrolyzed back to the carboxylic acid, which can then be converted into other functional groups like acid chlorides, amides, or other esters. The long tetradecyl chain itself can be a desired feature in the final product, for instance, in the synthesis of surfactants, lubricants, or liquid crystals where long alkyl chains are essential for performance.

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The positions of these substitutions are directed by the existing amino and methoxy groups, which are both activating and ortho-, para-directing. This allows for the regioselective introduction of new functional groups onto the ring, enabling the synthesis of complex, highly substituted aromatic compounds.

This multifunctional nature makes compounds like this compound useful platforms for building more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. lookchem.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tetradecyl 3-amino-4-methoxybenzoate, and how can reaction conditions be optimized for high yield?